3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
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Overview
Description
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine Hydrochloride: Similar structure but lacks the hydroxyl group, leading to different chemical and biological properties.
3-(3-Fluorophenyl)methylpyrrolidin-3-ol Hydrochloride: Similar structure with the fluorine atom in a different position, affecting its reactivity and interactions.
Uniqueness
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride is unique due to the presence of both the fluorophenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNONEPRNZTHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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